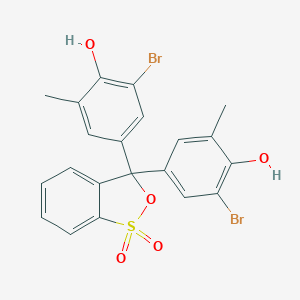![molecular formula C13H19N5O B057347 N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide CAS No. 116822-18-5](/img/structure/B57347.png)
N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become the most commonly used insect repellent worldwide. DEET is known for its effectiveness in repelling a variety of insects, including mosquitoes, ticks, and fleas. In
作用機序
The exact mechanism of action of N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide is not fully understood. It is believed that N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide works by interfering with the insect's sense of smell, making it difficult for the insect to locate its host. N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide may also interfere with the insect's ability to detect carbon dioxide, which is a key signal for locating a host. Additionally, N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide may act as a repellent by creating an unpleasant taste or sensation on the insect's mouthparts.
Biochemical and Physiological Effects:
N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide has been found to have a low toxicity in humans and animals. It is rapidly absorbed through the skin and excreted in the urine. N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide has been shown to have a low potential for causing skin irritation or sensitization. However, in rare cases, N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide has been associated with neurological effects, such as seizures and encephalopathy. These effects are thought to be related to prolonged or excessive exposure to N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide.
実験室実験の利点と制限
N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide is a widely used insect repellent and has been extensively studied for its effectiveness in repelling insects. It is readily available and easy to use in lab experiments. However, N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide has some limitations for lab experiments. For example, it may interfere with the behavior of insects, making it difficult to study their natural behavior. Additionally, N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide may have unintended effects on other organisms in the lab environment, such as plants or other insects.
将来の方向性
There are many potential future directions for research on N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide. One area of interest is the development of new and more effective insect repellents. Researchers may also investigate the mechanism of action of N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide in more detail, to better understand how it works and how it could be improved. Additionally, researchers may study the potential long-term effects of N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide exposure, particularly in humans. Finally, researchers may investigate the potential environmental impacts of N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide, such as its effects on non-target organisms or its persistence in the environment.
In conclusion, N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide is a widely used insect repellent that has been extensively studied for its effectiveness in repelling insects. It is synthesized using a well-established method and has been used in many scientific studies to investigate the behavior and physiology of insects. N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide works by interfering with the insect's sense of smell and may have other repellent effects as well. While N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide has some limitations for lab experiments, it has many potential future directions for research, including the development of new and more effective insect repellents, the investigation of its mechanism of action, and the study of its potential long-term effects and environmental impacts.
合成法
N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide is synthesized by reacting 2-hydroxybenzotriazole with diethylamine and chloroacetyl chloride. The resulting product is then purified to obtain N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide. This synthesis method has been widely used and has been optimized for high yield and purity.
科学的研究の応用
N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide has been extensively studied for its effectiveness in repelling insects. It has been found to be highly effective against a variety of insects, including mosquitoes, ticks, and fleas. N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide has been used in many scientific studies to investigate the behavior and physiology of insects. It has also been used to study the effectiveness of other insect repellents.
特性
CAS番号 |
116822-18-5 |
|---|---|
製品名 |
N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide |
分子式 |
C13H19N5O |
分子量 |
261.32 g/mol |
IUPAC名 |
N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide |
InChI |
InChI=1S/C13H19N5O/c1-3-18(4-2)8-7-14-13(19)10-5-6-11-12(9-10)16-17-15-11/h5-6,9H,3-4,7-8H2,1-2H3,(H,14,19)(H,15,16,17) |
InChIキー |
GVUJDYRSFZYPPQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC(=O)C1=CC2=NNN=C2C=C1 |
正規SMILES |
CCN(CC)CCNC(=O)C1=CC2=NNN=C2C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![3,9-Bis(2,4-di-tert-butylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B57288.png)



